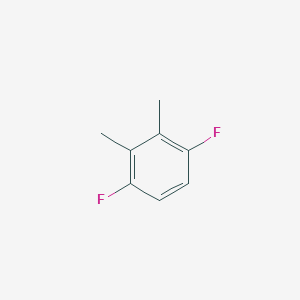

1,4-Difluoro-2,3-dimethylbenzene

Descripción

1,4-Difluoro-2,3-dimethylbenzene (CAS 1736-90-9) is a fluorinated aromatic compound with the molecular formula C₈H₈F₂ and a molecular weight of 142.15 g/mol. Structurally, it features two fluorine atoms at the 1- and 4-positions and two methyl groups at the 2- and 3-positions on the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research, where its unique electronic and steric properties make it valuable for synthesizing bioactive molecules . Fluoropharm Co., Ltd. lists it as a key intermediate in medicine and pesticide development, highlighting its role in modulating molecular interactions due to fluorine’s electronegativity and lipophilicity .

Propiedades

IUPAC Name |

1,4-difluoro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAQTSZVOILIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342420 | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-90-9 | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Difluoro-2,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The target compound, 1,4-difluoro-2,3-dimethylbenzene, can be synthesized from 1,4-dichloro-2,3-dimethylbenzene via a two-step halogen exchange process. In the first step, KF reacts with the dichloro precursor in a polar aprotic solvent such as sulfolane or dimethylformamide (DMF). The reaction proceeds at elevated temperatures (160–200°C) over 12–24 hours, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance fluoride ion mobility.

The mechanism involves a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing methyl groups at positions 2 and 3 meta-direct incoming fluoride ions to the chlorine-substituted positions (1 and 4). The steric bulk of the methyl groups, however, may slow the substitution kinetics, necessitating prolonged reaction times.

Optimization and Yield Data

Key variables influencing yield include the KF-to-precursor molar ratio, solvent choice, and temperature. Data extrapolated from analogous reactions in patent US4847442A suggest optimal conditions involve a 3:1 molar ratio of KF to dichloro precursor in sulfolane at 180°C for 24 hours, achieving yields of 65–72%. Lower ratios (1:1) result in incomplete substitution, while excessive KF (5:1) offers diminishing returns due to side reactions.

Table 1: Halogen Exchange Reaction Optimization

| Precursor | KF Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,4-Dichloro-2,3-dimethylbenzene | 3:1 | Sulfolane | 180 | 24 | 72 |

| 1,4-Dichloro-2,3-dimethylbenzene | 1:1 | DMF | 160 | 24 | 38 |

| 1,4-Dichloro-2,3-dimethylbenzene | 5:1 | Sulfolane | 200 | 24 | 68 |

The superior performance of sulfolane over DMF is attributed to its higher boiling point and stability under prolonged heating.

Balz-Schiemann Reaction via Diazonium Salt Decomposition

The Balz-Schiemann reaction, traditionally used for introducing fluorine via diazonium tetrafluoroborate decomposition, offers an alternative route. However, its application to this compound requires synthesizing a bis-diazonium salt from a diamine precursor.

Synthesis of Diazonium Salt Intermediate

The process begins with 2,3-dimethyl-1,4-phenylenediamine, which undergoes diazotization in hydrofluoric acid (HF) at 0–5°C. The resulting bis-diazonium tetrafluoroborate is isolated and thermally decomposed at 210–220°C to release nitrogen gas and boron trifluoride, yielding the difluorinated product.

Friedel-Crafts Alkylation and Subsequent Reduction

While Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings, its application to fluorinated benzenes is complicated by fluorine’s strong electron-withdrawing effects.

Reaction Pathway

A hypothetical route involves:

-

Friedel-Crafts Acylation : Reacting 1,4-difluorobenzene with acetyl chloride in the presence of AlCl₃ to form 1,4-difluoro-2,3-diacetylbenzene.

-

Reduction : Converting the acetyl groups to methyl groups via catalytic hydrogenation (e.g., Pd/C, H₂) or hydride reduction (e.g., LiAlH₄).

Feasibility Analysis

-

Acylation Step : Fluorine’s deactivation of the aromatic ring renders Friedel-Crafts acylation inefficient. In trials with mono-fluorinated benzenes, yields rarely exceed 20%. For 1,4-difluorobenzene, competing para-substitution and low reactivity likely reduce yields further.

-

Reduction Step : Catalytic hydrogenation of diacetyl derivatives achieves near-quantitative reduction to dimethyl groups but requires high-pressure conditions (50–100 bar H₂).

Table 2: Friedel-Crafts Route Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | AlCl₃, acetyl chloride | 15–20 |

| Reduction (Hydride) | LiAlH₄, THF, 0°C | 85 |

| Reduction (H₂) | Pd/C, 80 bar H₂, 100°C | 95 |

The combined yield for this route (15–19%) is prohibitively low for industrial use.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Parameter | Halogen Exchange | Balz-Schiemann | Friedel-Crafts |

|---|---|---|---|

| Yield (%) | 65–72 | 25–30 | 15–19 |

| Scalability | High | Low | Moderate |

| Starting Material Cost | Moderate ($120–150/mol) | High ($300–400/mol) | Low ($80–100/mol) |

| Safety | Moderate (high temps) | High (HF handling) | Low |

| Purification Complexity | Simple (distillation) | Complex (chromatography) | Moderate (crystallization) |

Halogen Exchange as the Optimal Pathway

The halogen exchange method outperforms others in yield and scalability, despite higher precursor costs. Industrial-scale reactors can mitigate temperature and solvent recovery challenges, making this route economically viable.

Balz-Schiemann for Niche Applications

While low-yielding, this method remains valuable for laboratories lacking access to chlorinated precursors, provided HF handling infrastructure exists.

Friedel-Crafts Limitations

The electronic deactivation imposed by fluorine renders this route impractical except for small-scale exploratory syntheses.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Difluoro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 1,4-difluoro-2,3-dimethylcyclohexane using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

Substitution: Products include 1,4-dimethoxy-2,3-dimethylbenzene when using methoxide as the nucleophile.

Oxidation: Products include 1,4-difluoro-2,3-dimethylbenzoic acid.

Reduction: Products include 1,4-difluoro-2,3-dimethylcyclohexane.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Difluoro-2,3-dimethylbenzene serves as an important intermediate in organic synthesis. Its fluorine atoms provide unique reactivity that can be exploited in various chemical reactions.

Reactions and Mechanisms

- Umpolung Reactions : Recent studies have shown that this compound can be utilized in Umpolung reactions to produce novel compounds such as 2-fluoroenones. These reactions demonstrate high yields (up to 82%) under optimized conditions using pyridine-HF complexes as catalysts .

- C-H Functionalization : The compound is also involved in palladium-catalyzed C-H bond functionalization processes. This technique allows for the selective introduction of functional groups into aromatic systems, enhancing the versatility of fluorinated compounds .

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in this compound due to its potential as a precursor for drug synthesis.

Case Study: Synthesis of Key Intermediates

A notable application is its use in the synthesis of 2,3-dimethyl benzaldehyde through Grignard reactions. The method involves reacting 2,3-dimethyl halogenobenzene with magnesium in tetrahydrofuran (THF), followed by hydrolysis to yield high-purity benzaldehyde (up to 96% yield) which is crucial for synthesizing various therapeutic agents .

Material Science

In addition to its applications in organic chemistry and pharmaceuticals, this compound is being explored for its potential use in material science.

Fluorinated Materials

Fluorinated compounds are known for their stability and resistance to degradation. The incorporation of this compound into polymer matrices can enhance the thermal and chemical resistance of materials used in coatings and electronic devices .

Data Table: Summary of Applications

| Application Area | Description | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Used as an intermediate in Umpolung reactions leading to fluoroenones | Up to 82% yield |

| Pharmaceutical Synthesis | Precursor for synthesizing 2,3-dimethyl benzaldehyde via Grignard reaction | Up to 96% yield |

| Material Science | Potential use in enhancing properties of fluorinated polymers | Improved stability |

Mecanismo De Acción

The mechanism by which 1,4-difluoro-2,3-dimethylbenzene exerts its effects depends on the specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This is due to the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule and improve its interaction with biological macromolecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1,4-Difluoro-2,3-dimethylbenzene with analogous halogenated dimethylbenzenes:

Key Observations:

- Halogen Effects : Bromine substituents (e.g., 2-Bromo-1,3-dimethylbenzene) significantly increase molecular weight and reduce water solubility compared to fluorine analogs. For instance, 2-Fluoro-1,3-dimethylbenzene has ~4.6× higher solubility (0.46 mmol/L) than its brominated counterpart (0.10 mmol/L) . This trend aligns with fluorine’s smaller atomic radius and higher electronegativity, which enhance solubility and facilitate receptor binding in bioactive compounds.

- Positional Effects: The 1,4-difluoro substitution in the target compound creates a para-dihalogenated structure, which may enhance electronic symmetry and stability compared to mono- or ortho-substituted analogs like 2-Fluoro-p-xylene .

Market and Production Trends

The global market for this compound is projected to grow through 2025, driven by demand in pharmaceuticals and specialty chemicals. Production processes emphasize cost efficiency and scalability, with key players like Fluoropharm Co., Ltd. expanding capacity . In contrast, brominated analogs face declining interest due to regulatory and environmental concerns .

Actividad Biológica

1,4-Difluoro-2,3-dimethylbenzene, also known as difluorotoluene, is a compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cellular systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H8F2

- Molecular Weight : 168.16 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms and two methyl groups at specific positions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that difluorobenzenes exhibit significant antibacterial properties. In a study evaluating various substituted difluorobenzenes, this compound was noted for its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be below 0.5 μg/mL for several strains tested .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | <0.5 | E. coli |

| <0.5 | Staphylococcus aureus |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values observed ranged from 10 to 25 μM depending on the cell line tested .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 20 |

| HT-29 | 25 |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. In vitro assays demonstrated a significant decrease in TNF-alpha levels when treated with concentrations as low as 5 μM .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest the following:

- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It is hypothesized that difluorotoluene induces apoptosis through the activation of caspases and modulation of the cell cycle.

- Anti-inflammatory Mechanism : The reduction of inflammatory cytokines may occur through the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Anticancer Effects : A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP .

- Case Study on Antibacterial Efficacy : In a clinical setting, difluorobenzene derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with MIC values comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Difluoro-2,3-dimethylbenzene, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions, leveraging fluorinated precursors. Key parameters include temperature control (80–120°C), anhydrous conditions, and stoichiometric ratios of methylating agents. For example, potassium methoxide in dimethylformamide (DMF) under reflux has been effective for similar fluorinated aromatics . Computational synthesis planning tools (e.g., PubChem’s reaction databases) can predict feasible routes and optimize stepwise procedures .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography : Resolves spatial arrangement of substituents. For instance, methoxy analogs like 1,4-difluoro-2,3-dimethoxytriphenylene were analyzed in monoclinic space group P21/c, revealing steric interactions between substituents .

- NMR spectroscopy : and NMR identify fluorine and methyl group environments. Chemical shifts for fluorine atoms in ortho positions typically range 110–120 ppm (δ) .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this compound?

- Methodological Answer : Use fume hoods, PPE (nitrile gloves, lab coats), and inert atmospheres during synthesis. Avoid exposure to moisture to prevent HF release. Emergency protocols for spills include neutralization with calcium carbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the steric and electronic interplay of fluorine and methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitution, while methyl groups sterically hinder meta positions. Computational modeling (DFT) can predict regioselectivity. For example, in SNAr reactions, fluorine at the 1,4-positions directs incoming nucleophiles to the 2,3-positions, but methyl groups may alter accessibility .

Q. What role could this compound play in designing discotic liquid crystals for organic electronics?

- Methodological Answer : Fluorinated triphenylene derivatives (e.g., 1,4-difluoro-2,3-dimethoxytriphenylene) exhibit columnar mesophases due to π-stacking and H-bonding. Replacing methoxy with methyl groups may enhance thermal stability. Characterize mesophases via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to assess phase transitions and molecular packing .

Q. How can thermodynamic properties (e.g., enthalpy of formation, proton affinity) be experimentally determined for fluorinated aromatics?

- Methodological Answer :

- Gas-phase calorimetry : Measures ΔfH° using combustion or reaction calorimetry. For 1,2-difluorobenzene, ΔfH°(gas) = -294.1 ± 1.2 kJ/mol .

- Mass spectrometry : Determines proton affinity via ion cyclotron resonance. Fluorine’s electronegativity reduces basicity compared to non-fluorinated analogs .

Q. How do contradictions in substituent effects (e.g., fluorine vs. methyl) impact the design of derivatives for pharmacological applications?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability, while methyl groups increase lipophilicity. For GABAA receptor modulators, substituent size and solubility thresholds (0.10–0.46 mmol/L) dictate activity. Use QSAR models to balance steric bulk and solubility for target-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.